

In-Depth Technical Guide: 2-Bromo-3-(trifluoromethyl)aniline

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Compound of Interest

Compound Name: 2-Bromo-3-(trifluoromethyl)aniline

Cat. No.: B1266073

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CAS Number: 58458-10-9

An Essential Building Block in Modern Chemistry

This technical guide provides a comprehensive overview of **2-Bromo-3-(trifluoromethyl)aniline**, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Physicochemical Properties

2-Bromo-3-(trifluoromethyl)aniline is a substituted aniline featuring both a bromine atom and a trifluoromethyl group on the benzene ring. These functional groups impart unique electronic properties and steric influences, making it a valuable synthon for creating complex molecules. Its physical and chemical identifiers are summarized below.

| Property | Value | Reference |
|-------------------|--|-----------|
| CAS Number | 58458-10-9 | |
| Molecular Formula | C ₇ H ₅ BrF ₃ N | |
| Molecular Weight | 240.02 g/mol | |
| IUPAC Name | 2-bromo-3-(trifluoromethyl)aniline | |
| Synonyms | 3-Amino-2-bromobenzotrifluoride, 2-bromo-3-trifluoromethyl benzenamine | |
| Physical Form | White to yellow to red solid, semi-solid, or liquid | |
| InChI Key | XIUJCAJFRWDEKE-UHFFFAOYSA-N | |
| SMILES | C1=CC(=C(C(=C1)N)Br)C(F)(F)F | |

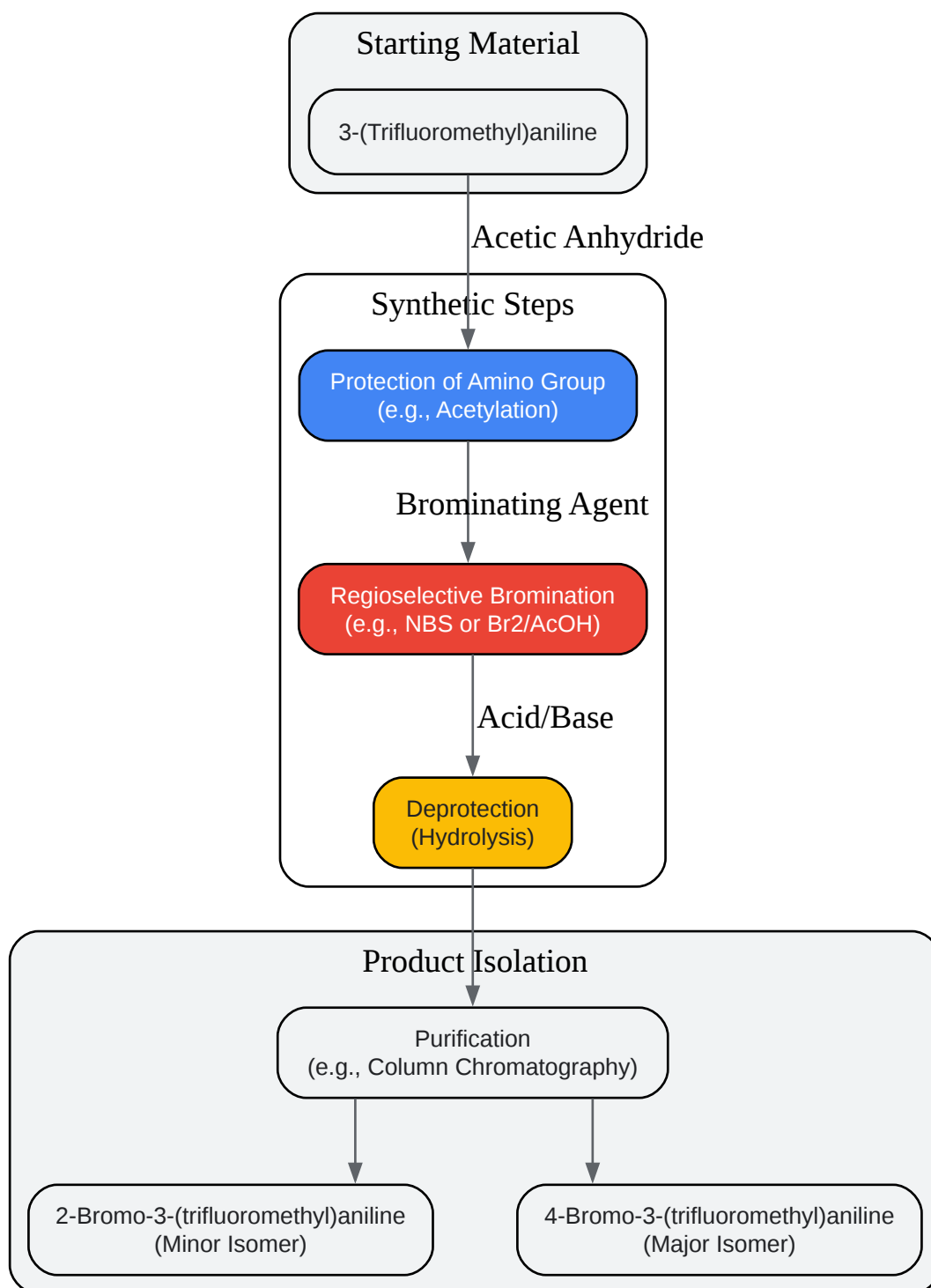
Synthesis and Experimental Protocols

The synthesis of substituted anilines requires careful control of regioselectivity, especially when dealing with multiple directing groups. The amino group (-NH₂) is a strong activating ortho-, para-director, while the trifluoromethyl group (-CF₃) is a deactivating meta-director. In the case of 3-(trifluoromethyl)aniline, the directing effects of the amino group dominate. Direct bromination often leads to a mixture of products, with the para-substituted isomer (4-bromo-3-(trifluoromethyl)aniline) being the major product due to reduced steric hindrance.

Achieving the 2-bromo substitution pattern is more challenging and typically involves multi-step synthetic strategies or specialized reagents to control the regioselectivity. A common strategy involves the protection of the highly activating amino group to moderate its directing effect.

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of brominated trifluoromethylanilines, which can be adapted to favor the desired isomer through careful selection of reagents and reaction conditions.



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Generalized synthesis workflow for brominated trifluoromethylanilines.

Experimental Protocol: Controlled Bromination via Acetylation

This protocol describes a method to control the bromination of 3-(trifluoromethyl)aniline by first protecting the amino group as an acetanilide. This reduces the activating effect and allows for more selective bromination.

Step 1: Acetylation of 3-(Trifluoromethyl)aniline

- In a round-bottom flask, dissolve 3-(trifluoromethyl)aniline (1.0 equivalent) in glacial acetic acid.
- Slowly add acetic anhydride (1.1 equivalents) to the solution while stirring. The reaction is exothermic.
- After the initial exotherm subsides, gently heat the mixture to 50°C for 30 minutes to ensure the reaction goes to completion.
- Pour the warm mixture into ice-cold water to precipitate the 3-acetamidobenzotrifluoride.
- Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.

Step 2: Bromination of 3-Acetamidobenzotrifluoride

- Dissolve the dried 3-acetamidobenzotrifluoride (1.0 equivalent) in glacial acetic acid.
- Cool the solution in an ice bath to 0-5°C.
- Slowly add a solution of bromine (1.05 equivalents) in glacial acetic acid dropwise while maintaining the low temperature and stirring.
- After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.
- Pour the reaction mixture into cold water to precipitate the crude bromo-acetamido-benzotrifluoride isomers.

- Collect the product by vacuum filtration and wash with a sodium bisulfite solution to remove excess bromine.

Step 3: Hydrolysis of the Acetyl Group

- To the crude bromo-acetamido-benzotrifluoride, add a solution of aqueous hydrochloric acid.
- Heat the mixture to reflux for 1-2 hours until hydrolysis is complete (monitor by TLC).
- Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the bromo-(trifluoromethyl)aniline isomers.
- Collect the product by vacuum filtration, wash with water, and dry.

Step 4: Isomer Purification

- The resulting mixture of isomers, containing **2-Bromo-3-(trifluoromethyl)aniline**, must be purified.
- Purify the crude product mixture using column chromatography on silica gel to isolate the desired 2-bromo isomer from the major 4-bromo isomer and other potential side products.

Applications in Research and Drug Development

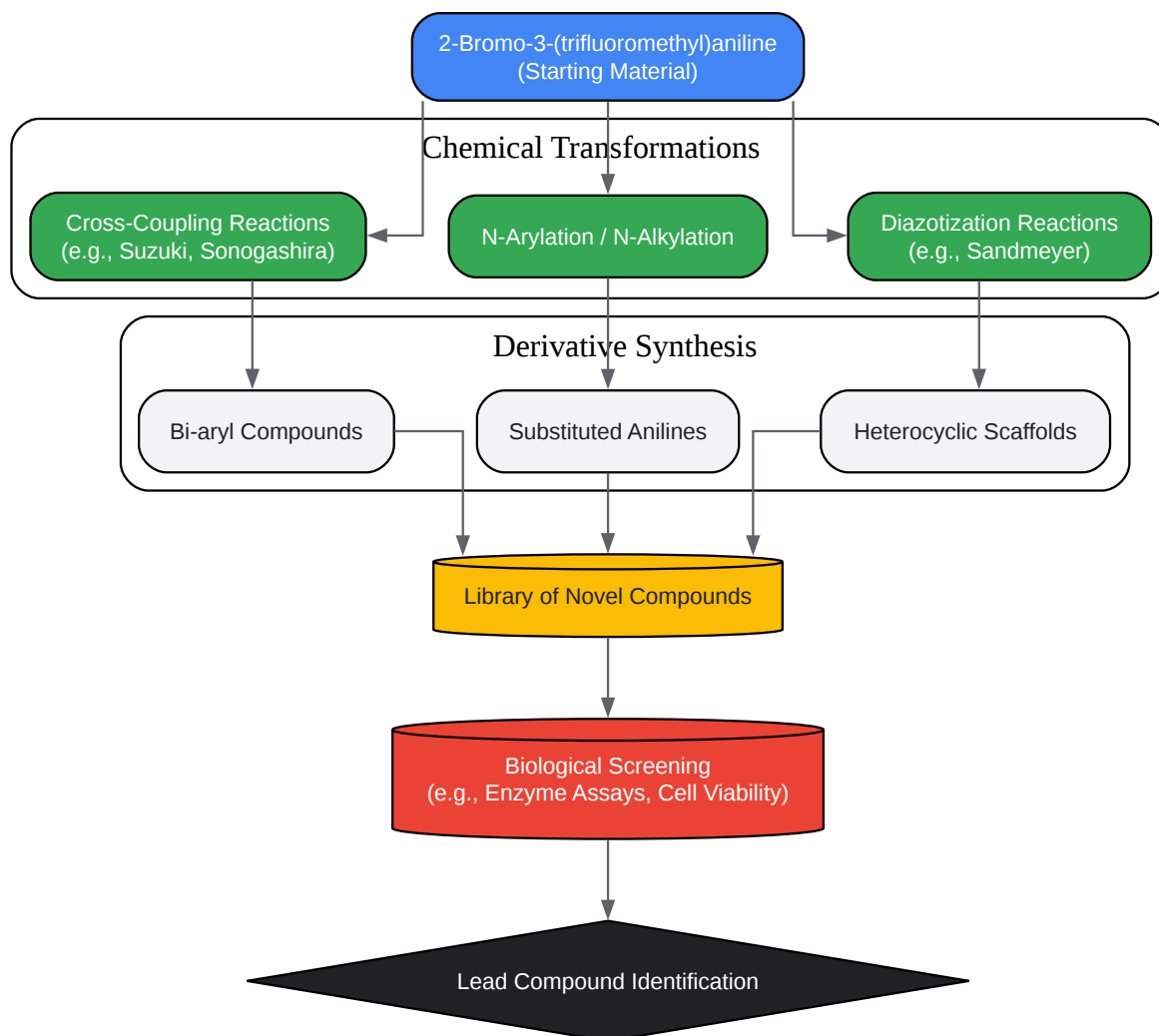
Halogenated anilines are crucial building blocks in medicinal chemistry. The presence of a bromine atom provides a handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of a drug candidate.

Derivatives of trifluoromethylaniline have shown notable biological activity, including antimicrobial and anticancer properties. For instance, a compound incorporating a bromo and trifluoromethyl substituted aniline moiety was identified as a potent inhibitor against several strains of *Staphylococcus aureus* and *Enterococcus faecium*.

Role in Medicinal Chemistry Synthesis

The logical pathway for utilizing **2-Bromo-3-(trifluoromethyl)aniline** in drug discovery is outlined below. It serves as a versatile starting material for generating a library of complex

molecules for biological screening.



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Drug discovery workflow using 2-Bromo-3-(trifluoromethyl)aniline.

Safety and Handling

2-Bromo-3-(trifluoromethyl)aniline is classified as a hazardous substance and requires careful handling in a laboratory setting.

Hazard Identification:

- H302: Harmful if swallowed.
- H312: Harmful in contact with skin.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H332: Harmful if inhaled.
- H335: May cause respiratory irritation.

Precautionary Measures:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- **P302 +
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